3-(3-methylbut-2-en-1-yl)piperidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylbut-2-enyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8(2)5-6-9-4-3-7-11-10(9)12/h5,9H,3-4,6-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOBCTXLJHLKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CCCNC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Piperidin 2 One Scaffolds in Synthetic and Natural Product Chemistry
The piperidin-2-one, or δ-valerolactam, framework is a prevalent structural motif in a vast array of biologically active compounds. nih.govnbinno.com This six-membered nitrogen-containing heterocycle is a cornerstone in the synthesis of numerous pharmaceuticals and natural products. nih.govmdpi.com Its prevalence stems from its conformational flexibility and the synthetic versatility of the lactam functional group, which allows for a variety of chemical modifications.
In medicinal chemistry, the piperidin-2-one scaffold is a key building block for developing agents with diverse pharmacological activities. nih.govnih.gov The ability to introduce substituents at various positions on the ring enables the fine-tuning of a molecule's biological properties. For instance, derivatives of 3-piperidone, a related structure, are crucial intermediates in the synthesis of bioactive heterocycles. nih.gov The synthesis of substituted piperidin-2-ones is an active area of research, with various methods being developed for their construction, including intramolecular cyclization reactions. mdpi.com
Natural products frequently incorporate the piperidine (B6355638) ring, and by extension the piperidin-2-one core, contributing to their biological effects. phytobank.ca The structural rigidity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutic agents.
Significance of the 3 3 Methylbut 2 En 1 Yl Prenyl Moiety in Chemical Structures
The 3-methylbut-2-en-1-yl group, commonly known as the prenyl or isoprenyl group, is a five-carbon branched-chain unsaturated moiety that plays a critical role in the structure and function of numerous natural products. Prenylation, the attachment of a prenyl group to a molecule, is a widespread phenomenon in nature and is known to significantly impact the biological activity of the parent compound.
The introduction of a prenyl group can enhance a molecule's lipophilicity, which can in turn improve its ability to cross cell membranes and interact with biological targets. This modification is often associated with a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
For example, many natural products owe their potent biological activities to the presence of one or more prenyl groups. These groups can act as hydrophobic anchors, facilitating interactions with proteins and membranes, or they can directly participate in binding to active sites of enzymes. The strategic placement of a prenyl group on a core scaffold is a key strategy in the biosynthesis of many secondary metabolites with significant medicinal properties.
Chemical Reactivity and Derivatization of 3 3 Methylbut 2 En 1 Yl Piperidin 2 One
Reactions at the Lactam Nitrogen
The secondary amine within the lactam ring is a key site for functionalization. The nitrogen atom possesses a lone pair of electrons and an acidic proton, making it amenable to reactions with both electrophiles and bases.
The proton on the lactam nitrogen can be removed by a suitable base to generate a nucleophilic amide anion, which can then react with various electrophiles. This process is fundamental for introducing a wide array of substituents onto the nitrogen atom.
N-Alkylation: The introduction of an alkyl group onto the lactam nitrogen typically involves deprotonation with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. This reaction transforms the secondary lactam into a tertiary lactam. Common conditions involve using NaH in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net Alternatively, milder conditions using bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents. researchgate.net For instance, the N-alkylation of related carboxamide scaffolds has been successfully achieved using NaH with reagents like 1-(3-iodopropyl)piperidine, which is generated in situ from its chloro-analogue via a Finkelstein reaction to enhance reactivity. nih.gov
N-Acylation: The lactam nitrogen can be acylated to form an N-acyl-lactam, or imide. This is typically achieved by reacting the lactam with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). More advanced methods have been developed for the catalytic, enantioselective N-acylation of racemic lactams, providing a route to chiral imides with high enantioselectivity. nih.gov These reactions highlight the utility of N-acylation in asymmetric synthesis.
Table 1: Representative Conditions for N-Alkylation of Piperidine (B6355638) and Related Amide Scaffolds
| Substrate Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Piperidine | Alkyl halide, K2CO3, DMF, room temperature | N-Alkylpiperidine | researchgate.net |
| Piperidine | 1) NaH, DMF, 0 °C; 2) Alkylating agent | N-Alkylpiperidine | researchgate.net |
| Benzofuran-2-carboxamide | 1) NaH; 2) 1-(3-iodopropyl)piperidine | N-Alkyl carboxamide | nih.gov |
| Piperidine | Alkyl halide, N,N-diisopropylethylamine, Acetonitrile, room temp. | N-Alkylpiperidine | researchgate.net |
The cyclic amide structure of the piperidin-2-one ring is susceptible to cleavage under certain conditions, most commonly through hydrolysis. This ring-opening reaction provides access to linear δ-amino acids.
Hydrolysis: The lactam can be hydrolyzed to 5-amino-7-methyl-6-octenoic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to cleave the C-N bond, yielding the carboxylate and amine upon workup.
While δ-lactams are generally more stable than their smaller, more strained counterparts (e.g., β-lactams), hydrolysis can be driven to completion with sufficient heat or prolonged reaction times. wikipedia.org Furthermore, enzymatic hydrolysis offers a highly specific and mild alternative for lactam ring-opening.
More complex ring-opening reactions can be achieved with other nucleophiles. For example, the catalytic, site-selective aminolysis of bridged δ-lactam-γ-lactones with primary and secondary amines has been shown to yield highly functionalized 3-hydroxy-2-piperidinone carboxamides, demonstrating a sophisticated method for skeletal remodeling. researchgate.net
Transformations of the Carbonyl Group
The lactam carbonyl group, while less reactive than a ketone due to resonance stabilization from the adjacent nitrogen atom, is a site for important chemical transformations. nih.gov
One of the most fundamental reactions of the lactam carbonyl is its complete reduction to a methylene (B1212753) (CH₂) group, which converts the 3-(3-methylbut-2-en-1-yl)piperidin-2-one into the corresponding 3-(3-methylbut-2-en-1-yl)piperidine. This transformation is effectively carried out using powerful reducing agents.
The reagent of choice for this reduction is typically Lithium Aluminium Hydride (LiAlH₄) . masterorganicchemistry.comorganic-chemistry.org The reaction is usually performed in an anhydrous ethereal solvent such as diethyl ether or THF. The mechanism involves the initial formation of a complex between the carbonyl oxygen and the aluminum species, followed by the delivery of hydride ions to the carbonyl carbon. This leads to the cleavage of the C-O bond and the formation of an intermediate iminium ion, which is then further reduced by LiAlH₄ to the final piperidine product.
Table 2: Reagents for the Reduction of Lactams and Other Amides
| Functional Group | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Lactam/Amide | Lithium Aluminium Hydride (LiAlH₄) | THF or Diethyl Ether | Cyclic/Acyclic Amine | masterorganicchemistry.comorganic-chemistry.org |
| Ester | Lithium Aluminium Hydride (LiAlH₄) | THF or Diethyl Ether | Primary Alcohol | masterorganicchemistry.com |
| Carboxylic Acid | Lithium Aluminium Hydride (LiAlH₄) | THF or Diethyl Ether | Primary Alcohol | masterorganicchemistry.com |
Although the electrophilicity of the lactam carbonyl is attenuated, it can still be attacked by sufficiently strong nucleophiles. These reactions can lead to the formation of addition products or, in some cases, ring-opened structures.
Addition of Organometallic Reagents: Strong carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl group. The initial product is a tetrahedral intermediate, a type of cyclic hemiaminal, which can be relatively stable. nih.gov Depending on the reaction conditions and the stability of this intermediate, it may be isolated or undergo spontaneous elimination of water to form a cyclic enamine or be hydrolyzed upon acidic workup to yield an amino ketone.
Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This reaction converts the piperidin-2-one into the corresponding thiolactam, 3-(3-methylbut-2-en-1-yl)piperidine-2-thione. Thiolactams are versatile intermediates themselves, for instance, in alkynylation reactions to synthesize substituted piperidine alkaloids. rsc.org
Reactions Involving the Piperidine Ring System
Beyond the lactam functionality, both the prenyl side chain and the saturated carbon framework of the piperidine ring offer opportunities for derivatization.
Reactions of the Prenyl Side Chain: The carbon-carbon double bond in the 3-(3-methylbut-2-en-1-yl) substituent is susceptible to a variety of classical alkene reactions.
Hydrogenation: Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, will reduce the double bond to yield 3-(3-methylbutyl)piperidin-2-one (B2573961) (also known as 3-isopentylpiperidin-2-one).
Electrophilic Addition: The double bond can react with electrophiles. For example, treatment with hydrohalic acids (H-X) would lead to Markovnikov addition, while halogenation (with Br₂ or Cl₂) would result in the corresponding dihalide.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield aldehyde or carboxylic acid derivatives.
Functionalization of the Piperidine Ring: The C-H bonds of the piperidine ring can also be functionalized, typically requiring activation or specific reaction strategies.
α-Functionalization: After N-alkylation of the lactam, it is possible to achieve selective functionalization at the α-carbon (C6-position). This can be accomplished through a modified Polonovski–Potier reaction, which generates an endo-cyclic iminium ion intermediate that can then be attacked by various nucleophiles. acs.org
C3-Alkylation: While the C3 position is already substituted, further functionalization could be envisioned. Deprotonation at C3 to form an enolate is challenging due to the acidity of the N-H proton. However, after N-protection, treatment with a strong base like lithium diisopropylamide (LDA) could generate the C3-enolate, allowing for reaction with a second electrophile to create a quaternary center at the 3-position. The regioselective alkylation at the C3 position of the parent piperidine ring is known to proceed through an enamine intermediate. odu.edu
Table 3: Summary of Potential Reactions on the Prenyl Side Chain
| Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Alkane (isopentyl group) |
| Hydrohalogenation | HBr, HCl | Haloalkane |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄ (catalytic), NMO | Diol |
| Ozonolysis (Reductive Workup) | 1) O₃; 2) Zn/H₂O or Me₂S | Aldehydes/Ketones |
Ring Expansion and Contraction Methodologies
Altering the size of the heterocyclic core from a six-membered piperidinone to a seven-membered caprolactam or a five-membered pyrrolidinone can significantly impact biological activity by modifying the compound's conformational flexibility and the spatial orientation of its substituents.
Ring Expansion: Ring expansion of cyclic ketones and lactams can be achieved through various methods, most notably the Tiffeneau-Demjanov and related pinacol-type rearrangements. wikipedia.org For a 3-substituted piperidin-2-one, a strategy could involve the introduction of a hydroxymethyl group at the C-2 position, followed by diazotization and rearrangement to yield a seven-membered azepan-2-one (B1668282) derivative.
Ring Contraction: Conversely, ring contraction methodologies can convert the piperidin-2-one skeleton into a pyrrolidin-2-one. Photomediated reactions and oxidative C-N bond cleavage strategies have been reported for the ring contraction of piperidine derivatives. nih.gov For instance, a recently developed approach involves the silver-mediated deconstructive bromination of N-benzoyl piperidines, which, after intramolecular C–N bond reformation, yields the corresponding N-benzoyl pyrrolidine. nih.gov Another method involves the cascade reactions of N-substituted piperidines to selectively synthesize pyrrolidin-2-ones. rsc.org These strategies, while not directly demonstrated on this compound, represent viable pathways for its skeletal modification.
| Transformation | General Method | Key Reagents/Conditions | Potential Product Core |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | 1. Cyanohydrin formation (e.g., TMSCN) 2. Reduction (e.g., LiAlH₄) 3. Diazotization (e.g., NaNO₂, HCl) | Azepan-2-one |
| Ring Contraction | Oxidative C-N Cleavage | 1. N-protection (e.g., Benzoyl chloride) 2. Silver-mediated bromination | Pyrrolidin-2-one |
| Ring Contraction | Cascade Reaction | N-substitution, specific oxidant and additive (e.g., I₂, K₂CO₃) | Pyrrolidin-2-one |
Functionalization at C-4, C-5, and C-6 Positions
Direct and selective C-H functionalization at the C-4, C-5, and C-6 positions of the piperidin-2-one ring is challenging but offers a powerful tool for introducing molecular diversity. The electronic properties of the lactam can influence the reactivity of adjacent C-H bonds.
C-4 Position: The C-4 position, being β to the carbonyl group, can be functionalized through conjugate addition reactions on a corresponding α,β-unsaturated lactam (a 3,4-dehydro-piperidin-2-one derivative). Alternatively, intramolecular Mannich reactions are a powerful method for the stereoselective assembly of polysubstituted piperidones, often targeting the C-4 and C-6 positions. mdma.ch
C-5 and C-6 Positions: Functionalization at the more remote C-5 and C-6 positions typically requires more specialized strategies. Rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine rings, where the choice of catalyst and nitrogen-protecting group can direct substitution to different positions. nih.gov While the C-2 position is often electronically favored for functionalization, specific directing groups can steer reactions toward more distal positions. nih.gov
| Position | Methodology | Example Reagents | Potential Functional Group |
| C-4 | Conjugate Addition to α,β-Unsaturated Lactam | Organocuprates (R₂CuLi) | Alkyl, Aryl |
| C-4, C-6 | Intramolecular Mannich Reaction | Aldehyde/Ketone, Acid/Base catalyst | Substituted cyclic systems |
| C-4 | Rh(III)-catalyzed C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl group | Arylacetate |
| C-5, C-6 | Distal C-H Functionalization | Transition metal catalysis with directing groups | Aryl, Alkyl, Boryl |
Chemical Modifications of the 3-(3-Methylbut-2-en-1-yl) Side Chain
The prenyl side chain is a key feature of the molecule, offering a reactive olefinic bond and allylic positions that are amenable to a wide range of chemical transformations.
Olefinic Transformations (e.g., Hydrogenation, Epoxidation, Halogenation)
The double bond in the prenyl group is a versatile handle for introducing new functionality.
Hydrogenation: Catalytic hydrogenation of the double bond would yield the saturated analogue, 3-(3-methylbutyl)piperidin-2-one. This transformation removes the rigidity of the double bond and can be used to probe the importance of the π-system for biological activity.
Epoxidation: Treatment with peroxy acids like m-CPBA would convert the alkene to an epoxide. This introduces a reactive three-membered ring that can be opened by various nucleophiles to generate a range of 1,2-difunctionalized derivatives (e.g., diols, amino alcohols).
Halogenation: The addition of halogens (e.g., Br₂, I₂) or hydrohalic acids (e.g., HBr) across the double bond would produce vicinal dihalides or Markovnikov/anti-Markovnikov addition products, respectively. These halogenated derivatives can serve as precursors for further substitutions.
| Reaction | Reagents | Product of Side Chain |
| Hydrogenation | H₂, Pd/C | 3-methylbutyl |
| Epoxidation | m-CPBA | 2,3-epoxy-3-methylbutyl |
| Dihydroxylation | OsO₄ (cat.), NMO | 2,3-dihydroxy-3-methylbutyl |
| Halogenation | Br₂ in CCl₄ | 2,3-dibromo-3-methylbutyl |
| Hydrohalogenation | HBr | 2-bromo-3-methylbutyl (Markovnikov addition) |
Alkyl Chain Functionalization and Oxidation Reactions
Beyond the double bond, the allylic methyl groups and the methylene group of the prenyl side chain can be targeted for modification.
Allylic Oxidation: Reagents such as selenium dioxide (SeO₂) can selectively oxidize one of the allylic methyl groups to an alcohol, which can be further oxidized to an aldehyde or carboxylic acid. This introduces polar, hydrogen-bonding functionality.
C-H Functionalization: Modern methods for C(sp³)–H functionalization could potentially be applied to the alkyl portions of the side chain. nih.govethz.ch While challenging, catalyst-directed approaches could enable selective oxidation or functionalization at specific positions, creating novel analogues that would be difficult to access through classical methods. ethz.ch
| Reaction Type | Target Position | Reagents | Potential Functional Group |
| Allylic Oxidation | Allylic CH₃ | SeO₂ | -CH₂OH, -CHO |
| Radical Alkenylation | Olefinic C-H | Radical initiator, Alkene | Extended conjugated system |
| C(sp³)–H Oxidation | Saturated C-H | Supramolecular Mn catalyst, H₂O₂ | Hydroxyl (-OH) |
Derivatization Strategies for Exploration of Structure-Activity Relationships (SAR)
A systematic derivatization of this compound is essential for elucidating its structure-activity relationships. The goal is to probe how modifications to different parts of the molecule affect its interaction with a biological target.
A comprehensive SAR exploration would involve generating a matrix of compounds where each of the key regions—the lactam ring, the N-H group, the C-3 stereocenter, and the prenyl side chain—is systematically modified.
Side Chain Modifications: Hydrogenating the double bond tests the importance of its planarity and π-electrons. Epoxidation and subsequent ring-opening can explore a larger chemical space with varied polarity and hydrogen bonding potential. Oxidation of the allylic methyl groups introduces polar functionality.
N-Substitution: Alkylation or acylation of the lactam nitrogen can modify solubility and introduce new interaction points.
Stereochemistry: The C-3 position is a stereocenter. Synthesizing and testing both enantiomers is critical to understanding any stereospecific interactions with a target.
The table below outlines a hypothetical strategy for generating a focused library of derivatives to explore SAR.
| Modification Area | Derivative Example | Rationale for SAR |
| Prenyl Side Chain | 3-(3-methylbutyl)piperidin-2-one | Probes the role of the C=C double bond (π-stacking, conformation). |
| 3-(2,3-dihydroxy-3-methylbutyl)piperidin-2-one | Introduces H-bond donors/acceptors to probe for polar interactions. | |
| 3-(4-hydroxy-3-methylbut-2-en-1-yl)piperidin-2-one | Adds a polar group while maintaining the double bond. | |
| Piperidin-2-one Ring | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)piperidin-2-one | Explores potential H-bonding interactions at the C-4 position. |
| 3-(3-methylbut-2-en-1-yl)pyrrolidin-2-one | Investigates the effect of ring size and conformation. | |
| Lactam Nitrogen | 1-Methyl-3-(3-methylbut-2-en-1-yl)piperidin-2-one | Removes the H-bond donor capability of the N-H group. |
By synthesizing and evaluating derivatives from each class, researchers can systematically map the pharmacophore of this compound and identify the key structural features responsible for its biological activity.
Computational Chemistry and Molecular Modeling of 3 3 Methylbut 2 En 1 Yl Piperidin 2 One
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of 3-(3-methylbut-2-en-1-yl)piperidin-2-one is primarily dictated by the flexibility of the piperidin-2-one ring and the rotational freedom of the 3-methylbut-2-en-1-yl substituent. The piperidin-2-one ring typically adopts a semi-planar or envelope conformation. nih.gov The orientation of the prenyl group relative to the lactam ring gives rise to various conformers with distinct energy levels.
For substituted piperidines, the conformational free energies are crucial in determining the preferred orientation of substituents, which can be either axial or equatorial. nih.gov Molecular mechanics calculations have been shown to quantitatively predict these conformer energies. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), can provide detailed insights. researchgate.net
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov
Global reactivity descriptors derived from these orbital energies, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can quantify the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Electronegativity (χ) | 3.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.
DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. mdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| 1H NMR (ppm, selected) | 3.25 (H-6), 2.50 (H-3) | 3.28 (H-6), 2.52 (H-3) |
| 13C NMR (ppm, selected) | 175.2 (C=O), 45.8 (C-3) | 174.9 (C=O), 46.1 (C-3) |
Note: The values in this table are illustrative and based on typical results from computational predictions and experimental measurements for similar compounds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. mdpi.com By simulating the molecule in a solvent, typically water or an organic solvent, the influence of the solvent on the conformational preferences and dynamic properties can be assessed. mdpi.com
MD simulations can reveal how the molecule explores different conformational states and the timescales of these transitions. This information is crucial for understanding how the molecule might behave in a biological or chemical system.
Prediction of Reaction Mechanisms and Transition State Analysis
Computational chemistry can be employed to explore potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted. Transition state analysis helps to elucidate the detailed mechanism of a chemical transformation, which is valuable for designing new synthetic routes or understanding metabolic pathways.
In Silico Screening and Ligand Design Principles Applied to Analogues
The structural and electronic information obtained from computational studies of this compound can be used as a foundation for the in silico design and screening of new analogues. nih.gov By modifying the core structure and evaluating the properties of the resulting virtual compounds, it is possible to identify candidates with improved characteristics for specific applications.
Molecular docking, a key in silico technique, can predict the binding affinity and orientation of these analogues within the active site of a biological target. nih.gov This approach is widely used in drug discovery to prioritize compounds for synthesis and experimental testing. physchemres.org Principles of ligand design, such as establishing structure-activity relationships (SAR), guide the modification of the lead compound to enhance its desired properties. mdpi.com
Biological Activity and Mechanistic Insights
Interaction with Specific Molecular Targets and Biological Pathways
The biological effects of piperidin-2-one derivatives are rooted in their ability to interact with specific proteins, thereby influencing their function and downstream signaling cascades.
A significant area of investigation for piperidin-2-one analogues has been their role as enzyme inhibitors. A key target in this context is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression is linked to insulin resistance and type 2 diabetes mellitus (T2DM). unina.itresearchgate.net
Compounds structurally related to 3-(3-methylbut-2-en-1-yl)piperidin-2-one have been identified as PTP1B inhibitors. Mechanistic studies have shown that these molecules can act as reversible and non-competitive inhibitors. unina.itresearchgate.net A non-competitive inhibition mechanism means the inhibitor binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. researchgate.net The inhibition of PTP1B by these compounds helps to restore and enhance insulin sensitivity, making them promising candidates for the development of novel antidiabetic therapeutics. nih.govunina.it
The piperidine (B6355638) scaffold is a well-established pharmacophore for targeting neurotransmitter receptors. Studies on various piperidin-2-one and piperidine analogues have demonstrated their capacity to bind to and modulate the activity of several receptor types, including opioid and nociceptin (B549756) receptors. nih.govnih.gov
For instance, a series of N-(4-piperidinyl)-2-indolinones, which share the core piperidine ring, were identified as a new class of nociceptin receptor (NOP) ligands. nih.gov A particularly interesting finding from this research was that subtle structural modifications to the piperidine N-substituent could convert a potent antagonist into a potent agonist. This highlights the sensitivity of the receptor to the chemical features of the ligand and underscores the versatility of the piperidine scaffold in designing molecules with specific modulatory effects (agonist versus antagonist) at G protein-coupled receptors. nih.gov Similarly, other studies have shown that the configuration of substituents on the piperidine ring is crucial for enhancing or reducing opiate activities. nih.gov
The interaction of piperidin-2-one derivatives with enzymes and receptors translates into the modulation of critical cellular pathways.
Insulin Resistance: By inhibiting PTP1B, these compounds directly intervene in the insulin signaling pathway. The inhibition of PTP1B prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). researchgate.net This leads to prolonged activation of the downstream PI3K-AKT signaling cascade, which promotes the translocation of GLUT4 glucose transporters to the cell membrane, ultimately enhancing glucose uptake and improving insulin sensitivity. researchgate.netnih.gov This mechanism provides a direct molecular basis for addressing insulin resistance, a hallmark of T2DM. nih.gov
Tumor Growth Inhibition: Piperidine-containing compounds have been investigated for their anticancer properties, which are exerted through various mechanisms. nih.gov Some piperidine derivatives act as inhibitors of the HDM2-p53 protein-protein interaction. nih.gov HDM2 is a negative regulator that targets the tumor suppressor p53 for degradation. By blocking this interaction, these compounds stabilize p53, leading to the activation of its transcriptional program, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Other piperidine compounds have been found to kill cancer cells by inhibiting protein kinases involved in pro-survival signaling, such as the JAK/STAT pathway. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of the piperidin-2-one scaffold, SAR studies have provided valuable insights into the chemical features required for specific biological activities.
Research has shown that modifications at various positions of the piperidine ring can dramatically influence biological outcomes. For example, in the development of antitumor agents based on a 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) scaffold containing a piperidine moiety, substitutions on certain rings of the core structure were found to be detrimental to activity. nih.gov Conversely, in the design of P2Y14R antagonists, introducing conformational constraints to the piperidine ring, such as through bridged structures, helped to probe the receptor's binding pocket and led to analogues with preserved or even enhanced affinity. nih.gov This suggests the receptor can tolerate different piperidine conformations. nih.gov
The following table summarizes key SAR findings for various piperidine and piperidinone analogues:
| Target/Activity | Structural Moiety | SAR Observations |
| Opiate Activity | Phenylalanine configuration on piperazin-2-one (B30754) ring | The specific stereochemistry is critical for enhancing or reducing opiate activity. nih.gov |
| Antitumor Activity | Substitution on isoquinoline (B145761) ring A | Compounds with substitutions on ring A were less active than the unsubstituted lead compound. nih.gov |
| P2Y14R Antagonism | Piperidine Ring Conformation | The receptor shows tolerance for different conformations; rigidified bridged analogues maintained high affinity. nih.gov |
| Anesthetic Properties | Benzene ring substitution on ketamine esters | 2- and 3-substituted compounds were generally more active than 4-substituted compounds. mdpi.com |
| NOP Receptor Modulation | Piperidine N-substituent | Subtle changes converted potent antagonists into potent agonists, indicating a key role in determining functional activity. nih.gov |
Mechanistic Investigations of Antiproliferative and Antimicrobial Properties
Beyond their effects on metabolic and neurological pathways, piperidin-2-one analogues have demonstrated significant antiproliferative and antimicrobial potential.
The antiproliferative mechanisms often involve the disruption of the microtubule network, a validated target for cancer chemotherapy. nih.govnih.gov Certain azetidin-2-one (B1220530) (β-lactam) analogues, which are structurally related to piperidin-2-ones, were designed as inhibitors that bind to the colchicine-binding site on tubulin. nih.gov This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle. The consequence for cancer cells is an arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis, or programmed cell death. nih.gov Other piperidine-containing compounds have been shown to induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov
The antimicrobial activity of piperidin-4-one derivatives has been demonstrated against various bacterial and fungal strains. biomedpharmajournal.org While the precise mechanisms for many compounds are still under investigation, one proposed mode of action is the inhibition of essential bacterial enzymes. For example, some heterocyclic compounds containing a piperazine (B1678402) ring exhibit antimicrobial effects by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria. nih.gov This inhibition disrupts cellular processes and leads to bacterial cell death. nih.gov
In Vitro Bioassay Methodologies for Target Validation
The elucidation of the biological activities and mechanisms of action for this compound and its analogues relies on a suite of robust in vitro bioassays. These techniques are essential for identifying molecular targets, quantifying biological activity, and validating the mechanism of action.
The following table outlines some of the key bioassay methodologies used in the study of these compounds:
| Assay Type | Purpose | Example Application |
| Cell Viability/Cytotoxicity Assays | ||
| MTT Assay | To measure the metabolic activity of cells as an indicator of cell viability and proliferation. | Evaluating the antiproliferative effect of novel compounds on human cancer cell lines. nih.govnih.gov |
| Mechanism of Action Assays | ||
| Flow Cytometry | To analyze the cell cycle distribution of a cell population. | Determining if a compound induces cell cycle arrest at a specific phase (e.g., G2/M). nih.gov |
| Tubulin Polymerization Assay | To measure the effect of a compound on the assembly of tubulin into microtubules. | Validating that a compound's antiproliferative activity is due to microtubule destabilization. nih.gov |
| DNA Gyrase Supercoiling Assay | To assess the inhibitory effect of a compound on the enzymatic activity of DNA gyrase. | Investigating the mechanism of antimicrobial action. nih.gov |
| Western Blotting | To detect and quantify specific proteins in a sample. | Confirming the modulation of signaling pathways (e.g., p-AKT, p53, cleaved PARP) after compound treatment. nih.govmdpi.com |
| Target Engagement & Binding Assays | ||
| Enzyme Inhibition Assays | To determine the potency and mechanism of enzyme inhibitors (e.g., calculating IC50 values). | Characterizing inhibitors of PTP1B or NLRP3 ATPase. researchgate.netresearchgate.net |
| Receptor Binding Assays | To measure the affinity of a ligand for its receptor. | Determining the binding potency of analogues at neurotransmitter receptors. nih.gov |
| Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) | A bead-based proximity assay to measure molecular interactions (e.g., protein-protein). | Used for screening inhibitors of protein-protein interactions like p53-MDM2. mdpi.com |
| Microscale Thermophoresis (MST) | To quantify biomolecular interactions by measuring changes in molecular motion in a temperature gradient. | Determining binding affinities (Kd) between a small molecule and its target protein. mdpi.com |
These assays, often used in combination, provide a comprehensive picture of a compound's biological profile, from its initial interaction with a molecular target to its ultimate effect on cellular function and viability.
Natural Occurrence and Biosynthetic Pathways of Prenylated Piperidine Derivatives
Isolation and Identification from Natural Sources
The piperidine (B6355638) alkaloid framework is widespread in nature, found in various plants and microorganisms. nih.gov Marine-derived fungi, in particular, have proven to be a prolific source of new and bioactive prenylated alkaloids. nih.gov Fungi of the genera Penicillium and Aspergillus are notable producers of these compounds, which often feature complex indole (B1671886) or diketopiperazine scaffolds that are subsequently prenylated. nih.govmdpi.comfrontiersin.org For instance, Penioxamide A, a prenylated indole alkaloid with a piperidine moiety, was isolated from the mangrove-derived endophytic fungus Penicillium oxalicum. mdpi.com Similarly, other prenylated indole diketopiperazine alkaloids have been identified from marine-derived Aspergillus species. researchgate.netmdpi.com
In the plant kingdom, piperidine alkaloids are well-known constituents. rsc.org For example, coniine from poison hemlock (Conium maculatum) and piperine (B192125) from black pepper (Piper nigrum) are classic examples of piperidine-containing natural products. uomustansiriyah.edu.iq While these specific examples are not prenylated, they establish plants as a significant source of the core piperidine structure.
Table 1: Examples of Natural Sources for Related Alkaloid Structures
| Biological Source | Organism Type | Related Compound Class |
|---|---|---|
| Marine Mangrove | Endophytic Fungus (Penicillium sp.) | Prenylated Indole Alkaloids |
| Marine Sediment | Fungus (Aspergillus sp.) | Prenylated Indole Diketopiperazine Alkaloids |
| Poison Hemlock | Plant (Conium maculatum) | Simple Piperidine Alkaloids |
| Black Pepper | Plant (Piper nigrum) | Piperidine Alkaloids |
Proposed Biosynthetic Routes to Prenylated Piperidine Derivatives
The biosynthesis of a prenylated piperidine derivative like 3-(3-methylbut-2-en-1-yl)piperidin-2-one would hypothetically involve two distinct and evolutionarily ancient metabolic pathways: one for the formation of the piperidine ring and another for the synthesis of the prenyl side chain.
The "3-methylbut-2-en-1-yl" group, commonly known as a prenyl or isoprenyl group, is derived from the isoprenoid biosynthesis pathway. pnas.org This fundamental pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors to all isoprenoid compounds. nih.govnih.gov
There are two primary pathways for synthesizing IPP and DMAPP in nature:
The Mevalonate (MVA) Pathway: This pathway, typically active in the cytosol of eukaryotes (like fungi and plants), starts from acetyl-CoA. nih.govresearchgate.net
The Methylerythritol Phosphate (MEP) Pathway: Also known as the DXP pathway, this route is found in bacteria and in the plastids of plants and algae. It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. pnas.orgresearchgate.net
The DMAPP molecule is the direct precursor for the prenyl group. A prenyltransferase enzyme would catalyze the attachment of this group to the piperidine ring scaffold.
Table 2: Key Intermediates in Isoprenoid Precursor Biosynthesis
| Pathway | Starting Material(s) | Key Intermediates | Final Precursors |
|---|---|---|---|
| Mevalonate (MVA) | Acetyl-CoA | Mevalonic Acid (MVA) | Isopentenyl Pyrophosphate (IPP) |
| Methylerythritol Phosphate (MEP) | Pyruvate, Glyceraldehyde-3-Phosphate | 1-Deoxy-D-xylulose 5-phosphate (DXP), Methylerythritol Phosphate (MEP) | IPP and Dimethylallyl Pyrophosphate (DMAPP) |
The biosynthesis of the piperidine nucleus in plants and other organisms typically originates from the amino acid L-lysine. acs.org The pathway involves several key enzymatic steps:
Decarboxylation: L-lysine is decarboxylated by the enzyme lysine (B10760008) decarboxylase (LDC) to form cadaverine (B124047). rsc.orgrsc.org
Oxidative Deamination: The primary amine group of cadaverine is oxidized by a copper-containing amine oxidase (CuAO), which leads to an amino aldehyde. rsc.orgnih.gov
Cyclization: This aldehyde undergoes a spontaneous intramolecular cyclization (Mannich-type reaction) to form the imine Δ1-piperideine. rsc.org
Δ1-piperideine is a critical branch-point intermediate in the formation of a wide variety of piperidine, quinolizidine, and indolizidine alkaloids. rsc.orgresearchgate.net Further enzymatic modifications, such as reduction, oxidation, and, crucially for this article's subject, prenylation, would lead to the final diverse structures. The formation of the 2-one (lactam) structure would likely involve an oxidation step on the piperidine ring.
The biosynthesis of natural products is encoded by specific genes, often organized into biosynthetic gene clusters (BGCs), particularly in microorganisms. thieme-connect.de For piperidine and prenylated alkaloids, the genetic basis would include genes encoding the key enzymes mentioned previously.
Lysine Decarboxylase (LDC): Genes for LDC have been identified in various plant species that produce lysine-derived alkaloids. rsc.org
Amine Oxidases (AOs): The genes encoding the amine oxidases responsible for converting cadaverine are essential for the pathway. nih.gov
Prenyltransferases (PTs): These enzymes are responsible for attaching the DMAPP-derived prenyl group to an acceptor molecule. Fungal genomes, in particular, are rich in PT genes, accounting for the vast diversity of prenylated secondary metabolites they produce. frontiersin.org
Regulatory Genes: In addition to structural genes, BGCs often contain regulatory genes (e.g., transcription factors) that control the expression of the pathway in response to developmental or environmental cues. Transcriptome analyses in plants like Dendrobium officinale have helped identify genes involved in alkaloid biosynthesis that are upregulated in response to elicitors like methyl jasmonate. nih.gov
While the specific gene cluster for this compound has not been identified, its discovery would likely follow the identification of a natural source for the compound.
Applications in Organic Synthesis and Chemical Sciences
Role as a Key Synthetic Intermediate and Versatile Building Block
The 3-(3-methylbut-2-en-1-yl)piperidin-2-one structure combines a modifiable lactam core with a reactive alkenyl side chain, rendering it a highly versatile building block in organic synthesis. The piperidin-2-one scaffold is a common feature in many biologically active molecules and serves as a precursor for the synthesis of more complex piperidine (B6355638) derivatives. researchgate.net The development of efficient methods for constructing and functionalizing such heterocyclic systems is a significant focus in modern organic chemistry. nih.gov
The presence of the prenyl (3-methylbut-2-en-1-yl) group at the C-3 position offers multiple avenues for further chemical transformations. The double bond in the prenyl chain is susceptible to a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and cleavage, allowing for the introduction of diverse functional groups. Furthermore, the allylic position of the side chain can be a site for functionalization. The lactam ring itself presents opportunities for modification, such as N-alkylation or reduction to the corresponding piperidine. mdma.ch The combination of these reactive sites makes this compound a valuable intermediate for creating a library of substituted piperidine derivatives.
Precursor in the Synthesis of Complex Natural Products and Analogues
Piperidine and its derivatives are core structures in numerous alkaloids and other natural products with significant biological activities. encyclopedia.pub The 3-alkyl-piperidin-2-one substructure is a key component of many of these complex molecules. Consequently, this compound represents a potential precursor for the total synthesis of such natural products or their structurally related analogues.
The prenyl moiety is a common isoprenoid unit found in a wide range of natural products. Synthetic strategies can leverage this existing side chain as a starting point for the elaboration of more complex carbon skeletons. For instance, the double bond could participate in cyclization reactions to form additional rings, a common strategy in the synthesis of polycyclic alkaloids. The development of stereoselective methods for the synthesis of multi-substituted 2-piperidinones is an active area of research, as the stereochemistry of these intermediates often dictates the biological activity of the final products. researchgate.net
Contributions to Methodological Advancements in Heterocyclic Chemistry
The synthesis and manipulation of substituted piperidinones like this compound contribute to the broader field of heterocyclic chemistry. msesupplies.com The development of novel synthetic routes to access such compounds, particularly with high stereocontrol, is of considerable interest. researchgate.net Advances in transition metal-catalyzed reactions, for example, have provided new tools for the construction of these important heterocyclic rings. nih.gov
Furthermore, studying the reactivity of this bifunctional molecule—possessing both a lactam and an alkene—can lead to the discovery of new chemical transformations. For example, intramolecular reactions between the lactam nitrogen or the enolizable position alpha to the carbonyl and the prenyl side chain could lead to the formation of novel bicyclic or spirocyclic systems. Such investigations expand the synthetic chemist's toolkit for the construction of complex molecular architectures. The versatility of heterocyclic compounds allows for modifications that can optimize properties like solubility and lipophilicity, which is crucial in fields such as medicinal chemistry. nih.gov
Applications in Materials Science
While the primary applications of this compound are likely in organic synthesis, its structure also suggests potential relevance in materials science. Lactams, in general, are monomers for the synthesis of polyamides through ring-opening polymerization (ROP). wikipedia.org For instance, δ-valerolactam (unsubstituted piperidin-2-one) is the monomer for nylon 5. wikipedia.org
The presence of the alkenyl side chain in this compound opens the possibility of creating functionalized polyamides. The double bonds along the polymer backbone could be used for post-polymerization modifications, such as cross-linking to alter the material's physical properties or for the attachment of other molecules. The synthesis of poly-β-peptides with functionalized side chains via the ROP of β-lactams has been explored for biomedical applications, suggesting that polymers derived from substituted δ-lactams could also have interesting properties. researchgate.netrsc.org While less common, the incorporation of heterocyclic motifs into polymers is an area of growing interest for the development of new materials with unique electronic or optical properties. msesupplies.com
Q & A
Q. What computational methods predict the metabolic stability of derivatives of this compound?
- Answer : Employ ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Focus on the enyl group’s susceptibility to epoxidation or the piperidin-2-one ring’s hydrolysis potential. Validate with microsomal stability assays (human liver microsomes + NADPH) .
Notes
- Data Sources : Prioritize crystallographic data from Acta Crystallographica and synthesis protocols from PubChem .
- Methodological Focus : Answers emphasize experimental design, validation, and advanced techniques (e.g., AI, MD simulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
